molecular formula C15H13FN4O3 B2767065 methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate CAS No. 1203320-85-7

methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Cat. No.: B2767065
CAS No.: 1203320-85-7
M. Wt: 316.292
InChI Key: POHPVTKLZIANHR-UHFFFAOYSA-N
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Description

Methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a complex organic compound belonging to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a fluorobenzyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate hydrazine derivatives with 2,4-diketones under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Esterification: The final step involves esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

Methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets such as enzymes and receptors.

    Biological Research: It is used in the study of cellular processes and pathways, given its ability to interact with specific proteins and enzymes.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine Derivatives: Compounds like pyrazolo[3,4-d]pyrimidin-4-one and its derivatives share a similar core structure but differ in their substituents, leading to variations in biological activity and chemical reactivity.

    Fluorobenzyl Compounds: Other fluorobenzyl-substituted compounds, such as 2-fluorobenzyl alcohol and 2-fluorobenzylamine, exhibit different reactivity profiles due to the absence of the pyrazolo[3,4-d]pyrimidine core.

Uniqueness

Methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core with a fluorobenzyl group and a methyl ester. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3/c1-23-13(21)8-19-9-17-14-11(15(19)22)6-18-20(14)7-10-4-2-3-5-12(10)16/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHPVTKLZIANHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)C=NN2CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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